5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylpyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-4-6-7(11)2-3-8(9)10-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVQCZDUHALESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 1 Methyl 1h Pyrrolo 3,2 B Pyridine and Its Structural Analogs
Strategies for Constructing the Pyrrolo[3,2-b]pyridine Core
The formation of the fused pyrrole (B145914) and pyridine (B92270) rings of the pyrrolo[3,2-b]pyridine system can be achieved through various synthetic routes. These strategies often involve the construction of the pyrrole ring onto a pre-existing pyridine or the formation of the pyridine ring from a pyrrole precursor. Key methodologies include cyclization reactions of nitrogen-containing precursors, multi-component reactions, and adaptations of classical indole (B1671886) syntheses.
Cyclization Reactions Utilizing Nitrogen-Containing Precursors
Cyclization reactions that form the pyrrole ring are a cornerstone of pyrrolopyridine synthesis. These methods typically start with appropriately substituted pyridine derivatives and employ reagents that facilitate intramolecular ring closure.
The cyclization of substituted 2-cyanopyridines offers a versatile route to pyrrolopyridine derivatives. While a direct reaction of 2-cyano-3-(4-methylphenyl)pyridine with N-Bromosuccinimide (NBS) to form the target compound is not explicitly described in the reviewed literature, the underlying principles of such a transformation can be inferred from related reactions. Generally, the cyano group can be a precursor to an amino or a related functional group necessary for cyclization. For instance, the intramolecular cyclization of α-(o-bromoanilino)alkenenitriles, catalyzed by palladium, involves the addition of an arylpalladium species to the cyano group. nih.gov This suggests that a strategy could involve the modification of the cyano group or the activation of the methyl group on the phenyl substituent to facilitate an intramolecular cyclization onto the pyridine ring. The use of NBS would typically be for bromination, which could occur on the pyrrole ring after its formation or on an activated position of the pyridine precursor. nih.gov
Palladium-catalyzed reactions have become a powerful tool for the synthesis of a wide array of heterocyclic compounds, including azaindoles. acs.orgnih.gov These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single cascade process. For instance, a practical palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines has been described for the synthesis of various substituted azaindoles. acs.orgnih.gov This approach allows for the construction of the pyrrole ring with diverse substituents.
Specifically for 5-bromo-substituted azaindoles, palladium-catalyzed reactions are highly relevant. For example, the synthesis of 5-substituted 7-azaoxindoles has been achieved via palladium-catalyzed Suzuki and Stille coupling reactions on a 5-bromo-7-azaoxindole precursor. scilit.com Furthermore, palladium-catalyzed C-N and C-O bond formation on N-substituted 4-bromo-7-azaindoles has been developed, showcasing the versatility of this approach in functionalizing the azaindole core. nih.gov The synthesis of 2-substituted 7-azaindole (B17877) derivatives has also been efficiently achieved through a palladium-catalyzed Sonogashira coupling followed by a C-N cyclization. organic-chemistry.org These examples highlight the potential of palladium catalysis in the final steps of the synthesis of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine or in the construction of its core structure.
Table 1: Examples of Palladium-Catalyzed Reactions in Azaindole Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |
| Cascade C-N cross-coupling/Heck | Alkenyl bromides, Amino-o-bromopyridines | Pd2(dba)3, XPhos, t-BuONa | Substituted azaindoles | acs.orgnih.gov |
| Suzuki/Stille Coupling | 5-bromo-7-azaoxindole, Boronic acids/Stannanes | Palladium catalyst | 5-substituted 7-azaoxindoles | scilit.com |
| C-N/C-O Cross-Coupling | N-substituted 4-bromo-7-azaindoles, Amides/Amines/Phenols | Pd(OAc)2/Pd2(dba)3, Xantphos | 4-amino/amido/phenoxy-7-azaindoles | nih.gov |
| Sonogashira Coupling/Cyclization | 2-amino-3-iodopyridine, Alkynes | Palladium catalyst, 18-Crown-6 | 2-substituted 7-azaindoles | organic-chemistry.org |
Fischer Indole Cyclization and Its Adaptations for Pyrrolopyridines
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and aldehydes or ketones under acidic conditions. wikipedia.org This method has been successfully adapted for the synthesis of azaindoles, including 4-azaindoles (pyrrolo[3,2-b]pyridines). nih.govacs.org
The application of the Fischer indole synthesis to the pyridine series can be challenging due to the electron-deficient nature of the pyridine ring. However, it has been shown to be efficient for the formation of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine bears an electron-donating group. nih.govacs.org The synthesis of 5-bromo-7-azaindole (B68098), a structural isomer of the target compound, has been reported starting from 2-amino-3-methyl-5-bromopyridine, which is oxidized and then subjected to a reaction sequence that forms the pyrrole ring. chemicalbook.com This highlights that precursors with the desired substitution pattern can be carried through a Fischer-type synthesis.
For the synthesis of this compound, a plausible route would involve the reaction of a suitably substituted pyridylhydrazine, such as (5-bromo-1-methylpyridin-2-yl)hydrazine, with an appropriate ketone or aldehyde, followed by acid-catalyzed cyclization. The presence of the bromine atom and the methyl group on the pyridine ring would influence the reactivity and the conditions required for the cyclization.
Table 3: Key Features of the Fischer Indole Synthesis for Azaindoles
| Feature | Description | Reference |
| General Applicability | Can be adapted for the synthesis of 4-, 5-, 6-, and 7-azaindoles. | nih.govnih.govacs.orgacs.orgrsc.org |
| Precursor Requirement | Typically requires a pyridylhydrazine and a carbonyl compound. | wikipedia.org |
| Influence of Substituents | Electron-donating groups on the pyridine ring generally facilitate the reaction. | nih.govacs.org |
| Isomeric Products | The choice of starting materials and reaction conditions can lead to different isomers. | nih.gov |
Other Cycloaddition and Condensation Pathways for Pyrrolopyridine Synthesis
The synthesis of the pyrrolopyridine core, the foundational structure of this compound, can be achieved through various strategic cycloaddition and condensation reactions. These methods offer versatile approaches to constructing the fused heterocyclic system from simpler acyclic or heterocyclic precursors.
Cycloaddition reactions are powerful tools for forming cyclic structures. rsc.org For instance, [4+2] cycloadditions, such as the hetero-Diels-Alder reaction, can be employed to construct the pyridine ring by reacting a 1-azadiene with a suitable dienophile. rsc.org This strategy allows for the incorporation of the nitrogen atom into the six-membered ring in a controlled manner. rsc.org Another approach involves [3+2] cycloaddition reactions, which are particularly effective for constructing the five-membered pyrrole ring. researchgate.netmdpi.com These reactions often utilize azomethine ylides, generated in situ from amino acids like glycine, which then react with dipolarophiles to form the pyrrolidine (B122466) ring that can be subsequently aromatized. mdpi.com
Condensation reactions provide another major pathway to pyrrolopyridines. acsgcipr.org These reactions typically involve the formation of carbon-nitrogen and carbon-carbon bonds through the reaction of carbonyl compounds with amines. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization to yield a substituted pyridine. acsgcipr.org Similarly, the Paal-Knorr synthesis is a classic method for constructing the pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org By selecting appropriately functionalized precursors, these condensation strategies can be adapted to build the fused pyrrolopyridine skeleton. For example, the reaction of polycarbonyl pyrrole derivatives with aromatic o-diamines, such as 2,3-diaminopyridine, can lead to the regioselective formation of fused heterocyclic systems like 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones. clockss.org
Regioselective Bromination and N-Methylation Strategies
The synthesis of the target compound, this compound, from the parent 1H-pyrrolo[3,2-b]pyridine scaffold requires precise functionalization at specific positions. This involves a regioselective bromination to introduce the bromine atom at the C5 position, followed by N-methylation at the N1 position of the pyrrole ring.
Electrophilic Bromination at Specific Ring Positions
Electrophilic aromatic substitution is the key mechanism for introducing a bromine atom onto the pyrrolopyridine ring. The regioselectivity of this reaction is dictated by the electronic properties of the fused heterocyclic system. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. However, within the pyridine ring of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) system, the C5 position is activated towards electrophilic substitution.
The bromination is typically carried out using a suitable electrophilic bromine source. Common reagents include N-Bromosuccinimide (NBS) or elemental bromine (Br₂). The choice of solvent and reaction temperature is critical to control the selectivity and prevent over-bromination or side reactions. For instance, low-temperature halogenation can minimize side reactions. A study on the related pyrrolo[1,2-a]quinoxaline (B1220188) system demonstrated that tetrabutylammonium (B224687) tribromide (TBATB) can be a mild and efficient reagent for regioselective bromination, yielding C3-brominated products with high selectivity. nih.govnih.gov A similar strategy could be adapted for the 1H-pyrrolo[3,2-b]pyridine core to achieve bromination at the desired C5 position. The synthesis of 5-bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine), a structural isomer, often involves a multi-step sequence starting from a pre-brominated pyridine derivative, highlighting an alternative strategy where the bromine is incorporated early in the synthetic route. chemicalbook.com
N-Alkylation Protocols for 1-Methyl Substitution
Following bromination, the final step in the synthesis of the target compound is the introduction of a methyl group at the N1 position of the pyrrole ring. This N-alkylation is typically achieved by treating the 5-bromo-1H-pyrrolo[3,2-b]pyridine with a methylating agent.
The reaction generally proceeds via the deprotonation of the pyrrole nitrogen, which is acidic, using a suitable base to form the corresponding anion. This nucleophilic anion then reacts with an electrophilic methyl source. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of methylating agent can vary, with methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) being frequently used. The reaction is typically conducted in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). For instance, in the synthesis of related pyrrolopyrimidine derivatives, alkylation was successfully carried out in DMF. karazin.ua These standard N-alkylation conditions are well-established and can be effectively applied to produce this compound.
Derivatization Strategies for Functional Group Introduction
The bromine atom at the C5 position of this compound serves as a versatile handle for further structural modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for introducing a wide range of aryl, heteroaryl, and alkynyl substituents at this position, enabling the creation of diverse chemical libraries for various applications.
Suzuki Cross-Coupling Reactions for Aryl and Heteroaryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the C5 position of the pyrrolopyridine core and various aryl or heteroaryl groups. This reaction involves the coupling of the bromo-substituted heterocycle with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov
The reaction conditions must be carefully optimized for substrates containing unprotected nitrogen-rich heterocycles to achieve good yields. nih.gov A variety of palladium catalysts and ligands can be employed, with combinations such as Pd(OAc)₂ with ligands like SPhos or XPhos proving effective for coupling unprotected azole halides. nih.gov A range of bases, including potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃), are used to facilitate the catalytic cycle. The reaction is typically performed in a mixture of an organic solvent, such as dioxane or toluene, and water. This methodology allows for the synthesis of a wide array of 5-aryl or 5-heteroaryl-1-methyl-1H-pyrrolo[3,2-b]pyridine derivatives.
| Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Modest to high | nih.gov |
| Bromo-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 63% | tandfonline.com |
| Bromo-pyrrolo[3,2-c]pyridine | m-Tolylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 94% | tandfonline.com |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction provides a direct route for introducing alkynyl substituents at the C5 position of the pyrrolopyridine ring. This reaction couples a terminal alkyne with the aryl or heteroaryl halide (in this case, this compound) and is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org
Modern protocols have been developed that are copper-free and can be performed under milder, even room-temperature, conditions. nih.gov A variety of palladium catalysts, such as Pd(PPh₃)₄ or [DTBNpP]Pd(crotyl)Cl, can be used. nih.govsoton.ac.uk The amine, often triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), serves as both the base and, in some cases, the solvent. The reaction demonstrates broad functional group tolerance, allowing for the coupling of alkynes bearing diverse substituents, including alcohols, amines, and sterically demanding groups. soton.ac.uknih.gov This versatility makes the Sonogashira coupling an invaluable tool for synthesizing 5-alkynyl-1-methyl-1H-pyrrolo[3,2-b]pyridine derivatives.
| Bromo-Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Not specified | soton.ac.uk |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DABCO | THF | 52% | nih.gov |
| Bromo-diazenyl-pyrazolo[1,5-a]pyrimidine | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | DIPA | THF | Good to excellent | nih.gov |
Nucleophilic Substitution of the Bromine Atom
The bromine atom at the C5-position of the 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a versatile handle for introducing molecular diversity through various cross-coupling reactions. These transformations are fundamental in creating carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space for this heterocyclic system.
Buchwald-Hartwig Amination:
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between aryl halides and amines. nih.govamazonaws.com This reaction is widely applicable to bromo-substituted azaindoles and their analogs, allowing for the introduction of a diverse range of primary and secondary amines. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine product. numberanalytics.com The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald group (e.g., XPhos, SPhos, RuPhos) often providing superior results by facilitating the key steps of the catalytic cycle. organic-chemistry.org
For instance, the amination of bromo-substituted five-membered heterocycles, which can be challenging substrates, has been successfully achieved using specialized palladium precatalysts. nih.gov Optimization of reaction conditions, including the choice of base (e.g., NaOt-Bu, K3PO4), solvent (e.g., toluene, dioxane), and temperature, is crucial for achieving high yields and minimizing side reactions. nih.govchemspider.com
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. illinois.edu For this compound and its analogs, the bromine atom serves as an excellent electrophilic partner for coupling with various aryl- and heteroarylboronic acids or their esters. This reaction provides a direct route to biaryl and heteroaryl-substituted pyrrolo[3,2-b]pyridines.
A typical procedure involves reacting the bromo-azaindole with a boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf), a base such as K₂CO₃ or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) and water. nih.gov Microwave irradiation can be employed to accelerate the reaction, significantly reducing reaction times. nih.gov The optimization of these parameters is key to maximizing yield and can be systematically explored using Design of Experiments (DoE) methodologies. nih.govresearchgate.net
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Ref |
| Buchwald-Hartwig Amination | 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80°C, 4 h | 60% | chemspider.com |
| Suzuki-Miyaura Coupling | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 125°C, 26 min (MW) | 55-63% | nih.gov |
| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Optimized | Good | mdpi.com |
C–H Functionalization Approaches, including Borylation
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. For pyrrolo[3,2-b]pyridines, C–H activation allows for the introduction of functional groups at positions not easily accessible through classical methods.
Iridium-Catalyzed Borylation:
Iridium-catalyzed C–H borylation is a premier method for converting C–H bonds into valuable C-B bonds, creating boronate esters that are versatile intermediates for subsequent cross-coupling reactions. rsc.org The application of this methodology to pyridine-containing heterocycles like azaindoles can be challenging due to the coordination of the pyridine nitrogen to the iridium catalyst, which can act as an inhibitor. rsc.org
Despite this challenge, successful iridium-catalyzed borylations of related indole and quinoline (B57606) systems have been reported. nih.govkiku.dk The regioselectivity is often governed by steric factors, with borylation occurring at the most accessible C–H bond. kiku.dk Research has shown that for azaindoles, C–H activation can be directed to specific positions. For example, iridium-catalyzed C-H borylation of 1-Boc-7-azaindole has been used to synthesize the corresponding 3-boronic acid pinacol (B44631) ester. amazonaws.com Similarly, iridium-catalyzed C-H phosphoramidation of N-aryl-7-azaindoles demonstrates that the C-H bonds of the azaindole core can be selectively functionalized. nih.govrsc.org Overcoming catalyst inhibition often involves using specific ligands, such as 3,4,7,8-tetramethylphenanthroline, or by modifying the substrate to electronically or sterically favor the desired C-H activation. amazonaws.comrsc.org
| Reaction Type | Substrate Example | Reagent | Catalyst System | Solvent | Conditions | Outcome | Ref |
| Ir-Catalyzed Borylation | Indole derivative (Compound 8) | B₂Pin₂ | [Ir(COD)(OMe)]₂ / dtbpy | THF | 90°C | Borylation at C7-position | nih.gov |
| Ir-Catalyzed Borylation | 2-Substituted Quinolines | B₂Pin₂ | [Ir(OMe)cod]₂ / dtbpy | MTBE | Microwave | Selective borylation | kiku.dk |
| Ir-Catalyzed Borylation | 1-Boc-7-azaindole | B₂Pin₂ | [Ir(cod)OMe]₂ / dtbpy | THF | 80 °C | Formation of 3-boronic acid pinacol ester | amazonaws.com |
Optimization of Synthetic Pathways and Yield Enhancement
The efficiency of synthetic routes to this compound and its derivatives is highly dependent on the careful optimization of each reaction step. Enhancing yield involves a systematic approach to refining reaction parameters for key transformations like cross-coupling and heterocycle formation.
For cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, several factors are critical for optimization. nih.govnih.gov
Catalyst and Ligand Selection: The choice of palladium precatalyst and ligand is paramount. Automated screening and Design of Experiments (DoE) have shown that different ligands (e.g., trialkylphosphines vs. dialkylbiarylphosphines) can be optimal for different substrate combinations. nih.gov For challenging substrates like heteroaryl halides, specialized ligands that promote efficient oxidative addition and reductive elimination are necessary to achieve high turnover numbers and yields. nih.gov
Base and Solvent Effects: The base plays a crucial role not only in the catalytic cycle but also in the stability of substrates and intermediates. The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOTMS) and solvent (e.g., THF, dioxane, toluene) must be tailored to the specific reaction to maximize yield and minimize side products like debromination. nih.govnih.gov
Temperature and Reaction Time: These parameters are often interdependent. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or undesired side reactions. Optimization often involves finding a balance that allows for complete conversion in a reasonable timeframe without compromising yield. nih.govnih.gov
Scalability Considerations for Preparative Synthesis
Translating a laboratory-scale synthesis to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. nih.gov For the synthesis of this compound and its analogs, several factors are critical for scalability.
Reagent and Catalyst Cost/Loading: The cost of starting materials, catalysts (especially precious metals like palladium), and ligands is a major consideration. Process development aims to minimize catalyst loading without sacrificing efficiency. mdpi.com
Process Safety and Work-up: Reactions involving highly exothermic steps or hazardous reagents require careful engineering controls on a large scale. Furthermore, isolation procedures must be simplified. A scalable process prioritizes direct crystallization or precipitation of the product over multiple liquid-liquid extractions or extensive column chromatography. acs.org For instance, a highly regioselective bromination process for a 7-azaindole derivative was successfully demonstrated on a >50 kg scale, where each intermediate was isolated by direct crystallization, highlighting an operationally simple and scalable pathway. acs.org
Impurity Profile: Controlling the formation of impurities, particularly regioisomers, is critical. A scalable synthesis must demonstrate excellent control over the impurity profile to ensure the final product meets required purity specifications. acs.org
Developing a synthesis with these considerations in mind is essential for the practical application of these valuable heterocyclic compounds. researchgate.net
Reactivity Profiles and Mechanistic Insights of 5 Bromo 1 Methyl 1h Pyrrolo 3,2 B Pyridine
Reactivity of the Halogen Moiety
The bromine atom at the C5 position on the pyridine (B92270) ring is a key handle for molecular elaboration, enabling a variety of transformations typical for aryl halides.
Nucleophilic Substitution Reactions at the C5 Position
While direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems can be challenging, the pyridine ring's inherent electron-deficient nature facilitates such reactions, particularly at positions 2 and 4 (ortho and para to the ring nitrogen). For the analogous compound, 3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, the halogen atoms can be displaced by nucleophiles. This suggests that 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine would similarly be susceptible to nucleophilic substitution at the C5 position, where strong nucleophiles can replace the bromine atom. Typical reagents for this transformation include alkoxides like sodium methoxide (B1231860) or potassium tert-butoxide, often in polar aprotic solvents.
Cross-Coupling Reactions (e.g., Heck, Negishi, Buchwald-Hartwig)
The bromine atom at C5 serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules.
Heck Reaction: The Heck reaction, which forms a new carbon-carbon bond by coupling an aryl halide with an alkene, is a viable transformation for bromo-substituted heterocycles. google.com This reaction typically employs a palladium catalyst, a base, and is applicable to various pyrrole (B145914) and pyridine derivatives, indicating its potential utility for functionalizing this compound. google.comgoogle.com
Negishi Reaction: The Negishi coupling is a powerful method for creating C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is noted for its high yields, mild conditions, and excellent tolerance for a wide variety of functional groups on both coupling partners. google.com Its successful application in preparing bipyridines from bromopyridine precursors underscores its suitability for derivatizing the this compound scaffold. google.com
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a cornerstone for synthesizing aryl amines from aryl halides. The development of specialized phosphine (B1218219) ligands has made this reaction highly general, allowing for the coupling of a vast range of amines and aryl halides, including complex and base-sensitive five-membered heteroaryl halides. nih.gov The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. Current time information in Winnipeg, CA. Research on related five-membered heterocyclic bromides has established effective catalyst systems, such as those based on bulky biarylphosphine ligands, that facilitate these challenging couplings in good to excellent yields. nih.gov
Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Heterocycles
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃ | Et₃N | Acetonitrile/DMF | 100-140 °C | Reaction conditions can be modified to increase temperature and improve yields. google.com |
| Negishi Coupling | Pd(PPh₃)₄ | - | THF | Heat | Tolerates a wide range of functional groups. google.com |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | NaOᵗBu | Toluene | 80 °C | Effective for coupling with various amines. |
| Buchwald-Hartwig | Pd-GPhos/NaOTMS | NaOTMS | THF | 50 °C | Optimized for base-sensitive five-membered heteroaryl halides. nih.gov |
This table presents generalized conditions based on reactions with analogous bromo-substituted heterocyclic compounds and may be adapted for this compound.
Hydrodehalogenation Studies under Catalytic Conditions
Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a known process for aryl halides, often occurring under catalytic hydrogenation conditions. For bromopyridines, catalytic hydrodehalogenation can be achieved using palladium catalysts, such as palladium on carbon (Pd/C). This process can also be a competing side reaction during palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, where a β-hydride elimination pathway can lead to the hydrodehalogenated arene. Current time information in Winnipeg, CA.
Reactivity of the Pyrrole and Pyridine Moieties
The fused heterocyclic system possesses distinct regions of reactivity associated with the electron-rich pyrrole ring and the electron-deficient pyridine ring.
Electrophilic Aromatic Substitution on the Pyrrole Ring
In the fused 1H-pyrrolo[3,2-b]pyridine system, the pyrrole ring is significantly more activated towards electrophilic aromatic substitution than the pyridine ring. The nitrogen atom of the pyrrole ring donates its lone pair of electrons into the aromatic system, increasing the electron density and making it more nucleophilic. Generally, electrophilic attack on the pyrrole ring is favored. For the related 1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, C-H functionalization reactions, such as silylation, have been reported, demonstrating the accessibility of the ring to electrophilic attack. Current time information in Winnipeg, CA.
Oxidation and Reduction Chemistry of the Heterocyclic Rings
The heterocyclic core of this compound can undergo both oxidation and reduction reactions, allowing for further functionalization.
Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). Furthermore, other functional groups attached to the ring system can be selectively oxidized; for instance, patent literature describes the oxidation of alkylthio groups to sulfoxides or sulfones on related scaffolds. google.com
Reduction: The heterocyclic rings can be reduced under various conditions. For the related compound 5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride can lead to hydrogenated derivatives. Patent literature also documents the reduction of ester or ketone functionalities on the azaindole core to the corresponding alcohols. google.com
Palladium-Directed Reactions on the Pyrrolopyridine Scaffold
The bromine atom at the C5 position of this compound (a 4-azaindole (B1209526) derivative) serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the construction of C-C bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl and vinyl-aryl linkages. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of analogous brominated azaindoles provides a strong predictive framework. For instance, the Suzuki-Miyaura coupling of other bromo-substituted nitrogen-rich heterocycles has been successfully achieved using various palladium catalysts and conditions. acs.org The coupling of 5-bromoindazoles with boronic acids has been shown to proceed efficiently with catalysts like Pd(dppf)Cl2. nih.gov It is anticipated that this compound would undergo similar transformations.
Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes. organic-chemistry.org The intramolecular Heck reaction, in particular, is a valuable tool for constructing cyclic systems. wikipedia.orglibretexts.org A notable application is the palladium-catalyzed cascade C–N cross-coupling/Heck reaction of amino-o-bromopyridines with alkenyl bromides to synthesize various azaindoles, demonstrating the utility of this reaction on the broader azaindole scaffold. acs.orgnih.gov
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many complex molecules. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is widely used in the synthesis of functionalized azaindoles. nih.gov For example, the coupling of 5-bromoindole (B119039) derivatives with terminal alkynes has been reported, suggesting that this compound would be a suitable substrate for similar reactions. researchgate.net
The following table summarizes representative conditions for these palladium-catalyzed reactions on analogous heterocyclic systems, which can be considered as starting points for the functionalization of this compound.
| Reaction | Substrate Analogue | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | High | nih.gov |
| Heck (Cascade) | Amino-o-bromopyridines | Alkenyl bromides | Pd₂(dba)₃/XPhos | t-BuONa | - | - | Good | acs.orgnih.gov |
| Sonogashira | 2-Amino-3-iodo-5-nitropyridine | TMSA | PdCl₂(PPh₃)₂/CuI | - | THF/DMA | - | - | nih.gov |
| Sonogashira | 5-Bromoindole | Phenylacetylene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | Variable | researchgate.net |
Mechanistic Investigations of Key Transformations
The mechanisms of palladium-catalyzed cross-coupling reactions are generally well-understood and proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination.
General Catalytic Cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. The reactivity of the aryl halide in this step generally follows the order I > Br > Cl.
Transmetalation/Migratory Insertion:
In the Suzuki-Miyaura reaction , the organopalladium(II) intermediate undergoes transmetalation with an organoboron compound (in the presence of a base) to form a diorganopalladium(II) complex. nih.gov
In the Sonogashira reaction , a copper(I) co-catalyst is often used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.orgyoutube.com
In the Heck reaction , the olefin coordinates to the palladium(II) complex, followed by migratory insertion of the olefin into the palladium-carbon bond to form a new alkylpalladium(II) intermediate. wikipedia.orglibretexts.org
Reductive Elimination/β-Hydride Elimination:
In the Suzuki-Miyaura and Sonogashira reactions , the diorganopalladium(II) complex undergoes reductive elimination to form the C-C coupled product and regenerate the palladium(0) catalyst.
In the Heck reaction , the alkylpalladium(II) intermediate undergoes β-hydride elimination to form the substituted alkene product and a hydridopalladium(II) complex. The palladium(0) catalyst is then regenerated by the action of a base. wikipedia.orglibretexts.org
The electronic nature of the this compound scaffold is expected to influence the rates of these mechanistic steps. The electron-deficient nature of the pyridine ring can enhance the rate of oxidative addition by making the C-Br bond more susceptible to cleavage. Conversely, the electron-rich pyrrole ring may influence the electron density at the palladium center in the intermediates, potentially affecting the rates of subsequent steps. The presence of the N-methyl group prevents complications that can arise from N-H acidity in related unprotected heterocycles. acs.org
Advanced Spectroscopic and Structural Characterization of 5 Bromo 1 Methyl 1h Pyrrolo 3,2 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical method for the structural determination of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) nuclei, along with their interactions, a comprehensive picture of the molecular framework of 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides critical information regarding the electronic environment and spatial relationships of the protons within the molecule. For this compound, distinct signals are expected for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as for the N-methyl group.
Aromatic Protons: The protons designated H-2 and H-3 on the pyrrole ring, and H-6 and H-7 on the pyridine ring, would appear in the downfield region of the spectrum. The presence of the electron-withdrawing bromine atom at position 5 and the nitrogen atoms within the fused ring system influences their chemical shifts.
Methyl Protons: The three equivalent protons of the methyl group attached to the pyrrole nitrogen (N-1) would produce a characteristic singlet signal, typically in a more upfield region compared to the aromatic protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound No experimental data found in search results. Table is predictive.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | Downfield (Aromatic) | Doublet |
| H-3 | Downfield (Aromatic) | Doublet |
| H-6 | Downfield (Aromatic) | Doublet |
| H-7 | Downfield (Aromatic) | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic state.
Aromatic Carbons: The carbon atoms of the fused pyrrolo[3,2-b]pyridine skeleton, including the carbon directly bonded to the bromine atom (C-5), would generate signals in the downfield (aromatic) region of the spectrum. The C-5 signal is expected to be significantly affected by the halogen's electronegativity.
Methyl Carbon: The carbon atom of the N-methyl group will appear as a single peak in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound No experimental data found in search results. Table is predictive.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | Downfield (Aromatic) |
| C-3 | Downfield (Aromatic) |
| C-3a | Downfield (Aromatic, Quaternary) |
| C-5 | Downfield (Aromatic) |
| C-6 | Downfield (Aromatic) |
| C-7 | Downfield (Aromatic) |
| C-7a | Downfield (Aromatic, Quaternary) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling relationships. For instance, it would show a correlation between H-2 and H-3 on the pyrrole ring and between H-6 and H-7 on the pyridine ring, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the entire molecular puzzle. For example, HMBC would show correlations from the N-methyl protons to carbons C-2 and C-7a, confirming the connectivity around the pyrrole nitrogen.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides an extremely accurate mass measurement of the parent ion. For this compound (molecular formula C₈H₇BrN₂), HRMS would be used to confirm its elemental composition. A key diagnostic feature would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in the observation of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a synthesized sample of this compound. The sample is first passed through an LC column, which separates the target compound from any impurities or starting materials. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the separated components, confirming the identity of the main peak by its mass-to-charge ratio and retention time.
Infrared (IR) Spectroscopy for Functional Group Identification
There is no specific Infrared (IR) spectroscopy data available in the searched literature for this compound.
X-ray Crystallography for Solid-State Structural Determination
No published X-ray crystallography studies for this compound were found. Therefore, an empirical determination of its molecular geometry, conformation, crystal packing, and intermolecular interactions is not possible at this time.
Elucidation of Molecular Geometry and Conformation
Experimental data on bond lengths, bond angles, and dihedral angles for this compound are not available from X-ray crystallography.
Analysis of Crystal Packing and Intermolecular Interactions
Details regarding the crystal system, space group, and intermolecular forces such as hydrogen bonding or other non-covalent contacts for this compound are undetermined due to the absence of crystallographic studies.
Chromatographic Purity Assessment (e.g., HPLC, UPLC)
While commercial suppliers list this compound for sale, specific High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) data, including chromatograms, purity values, and analysis conditions, are not provided in the public domain.
Elemental Analysis for Compositional Verification
No experimental results from elemental analysis for this compound are available in the searched literature. The theoretical elemental composition is calculated based on its molecular formula, C₈H₇BrN₂.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 45.52 |
| Hydrogen | H | 1.008 | 7 | 3.34 |
| Bromine | Br | 79.904 | 1 | 37.86 |
| Nitrogen | N | 14.007 | 2 | 13.28 |
| Total | | | | 100.00 |
Computational and Theoretical Investigations of 5 Bromo 1 Methyl 1h Pyrrolo 3,2 B Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No specific Density Functional Theory (DFT) calculations for 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine were found in the public domain. Such studies would typically involve the following analyses:
This analysis would involve using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the most stable three-dimensional conformation of the molecule (its optimized geometry). The calculations would yield key structural parameters like bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's physical and chemical properties.
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
From the electronic properties calculated via DFT, various global and local reactivity descriptors can be derived. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). These indices help in quantifying the reactivity of the molecule and predicting how it might behave in chemical reactions.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the computed spectrum with experimentally obtained data, researchers can confirm the molecular structure and the accuracy of the computational model. No such predictive or comparative data could be located for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a visual guide to its reactive sites. The map uses a color scale to show regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. No MEP map for this compound is available.
In Silico Studies of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For a series of related compounds, in silico SAR involves correlating calculated molecular properties (descriptors) with measured biological activity to build predictive models. While SAR studies have been conducted on various classes of pyrrolopyridine derivatives for applications like kinase inhibition or anticancer activity tandfonline.comnih.gov, a specific study focusing on this compound and its analogues was not found.
Prediction of Thermochemical Properties and Reaction Energetics
Extensive searches of scientific literature and chemical databases did not yield specific computational studies focused on the thermochemical properties and reaction energetics of This compound . Research in this specific area appears to be limited or not publicly available.
However, computational studies on structurally related substituted pyrrole (B145914) and pyridine (B92270) compounds offer some insights into the types of thermochemical and energetic predictions that can be made for this class of molecules. These studies utilize methods like Density Functional Theory (DFT) to calculate various parameters.
For context, the following tables present data from computational studies on other substituted pyrrole and pyridine derivatives. It is crucial to note that this data is not for this compound and should not be extrapolated to it.
Table 1: Calculated Thermodynamic Parameters for Polymers of Substituted Pyrroles
A computational study on various substituted pyrrole polymers reported the following thermodynamic parameters, indicating the spontaneity of polymer formation.
| Polymer System | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Free Energy Change (ΔG) (kJ/mol) |
| Unsubstituted Polypyrroles | -4361.1 to -1045.7 | 540.3 to 952.2 | -4361.2 to -1045.8 |
| Substituted Polypyrroles | Data not specified | Data not specified | Data not specified |
Source: Computational study on polymers of unsubstituted and some substituted pyrroles. afribary.com
Table 2: Calculated Interaction and Total Energies for Imidazo[1,2-a]pyridine Derivatives
A study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) provided insights into the interaction energies within the crystal structure.
| Energy Component | Energy Value (kJ/mol) |
| Dispersion Interactions | -180.558 |
| Repulsion Energy | 62.232 |
| Electrostatic Energy | -29.38 |
| Polarization Energy | -9.176 |
| Total Interaction Energy | -156.886 |
Source: Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. nih.gov
Table 3: Frontier Molecular Orbital Energies and Energy Gap for a Substituted Imidazo[4,5-b]pyridine
DFT calculations for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine revealed its electronic properties.
| Parameter | Energy Value (eV) |
| HOMO Energy | -3.1033 |
| LUMO Energy | -0.7442 |
| Energy Gap (ΔE) | 2.3591 |
Source: Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine. nih.gov
Advanced Applications and Material Science Potential of Pyrrolo 3,2 B Pyridine Scaffolds
Role as Versatile Synthetic Intermediates and Chemical Building Blocks
The 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine molecule is a key intermediate in organic synthesis due to the reactivity of the bromine atom at the 5-position. This halogen substituent allows for a variety of chemical transformations, making it a versatile building block for constructing more complex molecular architectures. The bromine atom can be readily substituted through nucleophilic substitution reactions, enabling the introduction of various functional groups. This reactivity is crucial for the synthesis of a wide array of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
For instance, the pyrrolo[3,2-c]pyridine scaffold, a related isomer, has been utilized to create complex structures. In one synthetic pathway, a bromo-substituted pyridine (B92270) derivative is a key starting material that undergoes several transformations, including nitration and reaction with N,N-dimethylformamide dimethyl acetal, to yield a crucial intermediate. nih.gov This intermediate is then used in further reactions, such as Suzuki cross-coupling, to produce a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov This highlights the importance of halogenated pyrrolopyridine derivatives as foundational molecules in multi-step syntheses.
The versatility of bromo-substituted pyrrolopyridines as synthetic intermediates is further demonstrated in their use for creating diverse libraries of compounds for biological screening. Their ability to undergo various coupling reactions allows for the systematic modification of the core structure, leading to the discovery of novel compounds with significant biological activities.
| Reaction Type | Description | Significance |
|---|---|---|
| Nucleophilic Substitution | The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. | Enables the synthesis of a diverse range of derivatives with tailored electronic and biological properties. |
| Suzuki Cross-Coupling | Palladium-catalyzed coupling with boronic acids to form new carbon-carbon bonds. | A powerful method for creating complex aryl-substituted pyrrolopyridines. nih.gov |
| Other Cross-Coupling Reactions | Can participate in various other metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig). | Expands the synthetic toolbox for modifying the pyrrolopyridine core. |
Exploration in Organic Optoelectronics and Luminescent Materials
The pyrrolo[3,2-b]pyridine scaffold is a promising platform for the development of organic optoelectronic materials due to its inherent photophysical properties. These compounds often exhibit strong fluorescence and their electronic characteristics can be fine-tuned through chemical modifications.
Derivatives of pyrrolopyridines are being explored for the creation of fluorescent probes for various analytical and bioimaging applications. The fluorescence of these molecules can be sensitive to their local environment, making them suitable as sensors. For example, the unique fluorogenic behavior of molecules containing a pyridine unit, where the fluorescence is linked to the N-substitution or charge state of the pyridine, has been harnessed to design probes for detecting specific enzymes. chemrxiv.org While this research focused on diketopyrrolopyrrole dyes with pyridine flanks, the underlying principle of modulating fluorescence through interactions with the pyridine nitrogen is applicable to the broader class of pyrrolopyridine-containing fluorophores.
The pyrrolo[3,2-b]pyridine core is an excellent electron-rich donor moiety that can be incorporated into donor-acceptor chromophores. This design strategy allows for the tuning of their photophysical properties, such as absorption and emission wavelengths. By attaching electron-withdrawing groups to the pyrrolopyridine scaffold, it is possible to create molecules with strong intramolecular charge transfer character, which often leads to desirable properties like large Stokes shifts and solvatochromism. nih.govnih.gov The ability to modify the substituents on the pyrrolopyridine ring provides a straightforward method for systematically altering the electronic structure and, consequently, the optical properties of the resulting chromophores. This tunability is crucial for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents.
The pyrrolo[3,2-b]pyridine scaffold serves as a foundational unit for the construction of larger, π-extended systems, including ladder-type heteroacenes. acs.org These rigid, planar molecules are of great interest for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of these extended systems often involves the fusion of additional aromatic rings onto the pyrrolopyridine core. nih.gov This extension of the π-conjugation typically leads to a red-shift in the absorption and emission spectra, as well as enhanced charge carrier mobility. acs.org The incorporation of pyrrolo[3,2-b]pyridine units into these larger structures can impart favorable electronic properties and stability. For example, ladder-type heteroacenes containing pyrrole (B145914) and thiophene rings have been synthesized and characterized, demonstrating the versatility of these building blocks in creating complex, conjugated materials. nih.gov
| Derivative Type | Key Photophysical Property | Potential Application |
|---|---|---|
| Fluorescent Probes | Environment-sensitive fluorescence | Enzyme biosensing, bioimaging chemrxiv.org |
| Donor-Acceptor Chromophores | Tunable absorption/emission, solvatochromism | OLEDs, sensors nih.govnih.gov |
| Ladder-Type Heteroacenes | Extended π-conjugation, enhanced charge transport | OFETs, OPVs acs.orgnih.gov |
Development of Materials with Specific Electronic Properties (e.g., chiral dopants)
The modulation of electronic properties is a key aspect of materials science, and pyrrolo[3,2-b]pyridine derivatives offer a platform for achieving this. The incorporation of boron and nitrogen (BN) units into a pyrrole[3,2-b]pyrrole scaffold has been shown to be an effective method for modulating the electronic properties and molecular geometries of the π-conjugated backbone. nih.gov This creates a new class of heteroarenes with unique planar structures and high rigidity, leading to high absorption coefficients and fluorescence quantum yields. nih.gov While the direct use of this compound as a chiral dopant is not extensively documented in the provided search results, the principle of modifying the electronic landscape of the core structure through strategic substitution is well-established. The introduction of chiral substituents onto the pyrrolopyridine backbone could induce chiroptical properties, making them potential candidates for applications in chiral electronics and spintronics. Further research in this area could lead to the development of novel materials with tailored electronic and chiroptical functionalities.
Scaffolds for Chemical Biology Investigations and Target Identification
The pyrrolopyridine nucleus is a "privileged" scaffold in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comresearchgate.net Derivatives of various pyrrolopyridine isomers have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and kinase inhibitory effects. nih.govnih.govnih.gov
A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of highly potent antibacterial agents through high-throughput screening. nih.govresearchgate.net The most active compound from this series showed a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. nih.govresearchgate.net
Furthermore, pyrrolo[2,3-b]pyridine analogues have been synthesized and evaluated as antiproliferative agents against various human cancer cell lines. nih.gov Some of these compounds exhibited significant growth inhibitory action at micromolar concentrations. nih.gov The proposed mechanism for some of these active compounds involves intercalation into DNA, which could block DNA replication and lead to their antiproliferative effects. nih.gov
The pyrrolo[2,3-b]pyridine scaffold has also been successfully utilized to develop potent inhibitors of specific protein kinases, which are important targets in cancer therapy. For example, derivatives have been designed as inhibitors of V600E B-RAF and fibroblast growth factor receptors (FGFRs). nih.govrsc.org Additionally, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor for colorectal cancer. acs.org These examples underscore the utility of the pyrrolopyridine scaffold in chemical biology for the identification and validation of new therapeutic targets.
| Pyrrolopyridine Isomer | Biological Activity | Example Target/Organism |
|---|---|---|
| Pyrrolo[3,2-b]pyridine | Antibacterial | E. coli nih.govresearchgate.net |
| Pyrrolo[2,3-b]pyridine | Antiproliferative | Human cancer cell lines (A549, HeLa, MDA MB-231) nih.gov |
| Pyrrolo[2,3-b]pyridine | Kinase Inhibition | V600E B-RAF, FGFRs, CDK8 nih.govrsc.orgacs.org |
Future Research Directions and Perspectives
Development of Novel and Green Synthetic Methodologies
The synthesis of functionalized azaindoles can be challenging due to the electron-deficient nature of the pyridine (B92270) ring. tandfonline.com Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives.
One promising avenue is the exploration of C-H activation/functionalization strategies. Direct functionalization of the pyridine and pyrrole (B145914) rings would circumvent the need for pre-functionalized starting materials, reducing step counts and improving atom economy. rsc.org Research could focus on developing selective catalytic systems for the direct introduction of various functional groups at specific positions of the 1H-pyrrolo[3,2-b]pyridine core.
Furthermore, the principles of green chemistry should be a central theme in the development of new synthetic methods. This includes the use of:
Greener solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-based solvents.
Catalytic methods: Employing highly efficient and recyclable catalysts, such as transition metals or organocatalysts, to minimize waste. researchgate.net
Flow chemistry: Utilizing microreactor technology for improved reaction control, safety, and scalability.
Microwave-assisted synthesis: Accelerating reaction times and improving yields. nih.gov
The development of one-pot or tandem reactions that allow for the construction of complex derivatives from simple precursors in a single operation would also be a significant advancement. nih.gov
In-Depth Mechanistic Studies of Under-Explored Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. The bromine atom at the 5-position is a key functional handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. While these are standard synthetic tools, their application to the 1H-pyrrolo[3,2-b]pyridine system may present unique challenges and opportunities.
Future mechanistic studies could employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational modeling to elucidate:
The precise role of catalysts and ligands in controlling regioselectivity and efficiency.
The nature of key intermediates and transition states.
The influence of the methyl group on the pyrrole nitrogen and the electronic properties of the heterocyclic system on reaction outcomes.
One area of particular interest is the potential for unexpected rearrangements or side reactions. For instance, studies on related pyrazolo[2,3-a]pyridines have shown unexpected ring transformations to yield pyrrolo[3,2-b]pyridine derivatives. acs.org Investigating the possibility of similar transformations under various reaction conditions could lead to the discovery of novel synthetic pathways.
Rational Design of Highly Functionalized Derivatives via Computational Approaches
Computational chemistry offers powerful tools for the rational design of novel this compound derivatives with tailored properties. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of molecular properties, including:
| Predicted Property | Relevance to Drug Discovery and Material Science |
| Electronic Structure (HOMO/LUMO) | Predicting reactivity and electronic properties for materials. |
| Molecular Electrostatic Potential | Identifying sites for non-covalent interactions with biological targets. |
| Lipophilicity and Solubility | Optimizing pharmacokinetic properties of drug candidates. |
| Conformational Preferences | Understanding binding modes to target proteins. |
Table 1: Computationally Predicted Properties and Their Relevance
Future research should leverage these computational tools for:
Virtual screening: Creating virtual libraries of derivatives and computationally screening them for desired properties before committing to synthetic efforts.
Structure-activity relationship (SAR) studies: Building predictive models that correlate structural features with biological activity or material properties. nih.gov
De novo design: Designing novel molecules with optimized binding to a specific biological target or with desired photophysical properties. acs.org
Molecular docking simulations can be particularly valuable in a medicinal chemistry context to predict the binding modes of derivatives within the active sites of target proteins, such as kinases or receptors. tandfonline.comnih.gov
Expansion of Applications in Material Science and Chemical Sensing
The unique photophysical properties of azaindole scaffolds suggest that this compound derivatives could find applications beyond their traditional use in medicinal chemistry.
In material science , these compounds could be explored as building blocks for:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and potential for high fluorescence quantum yields make them promising candidates for emissive or host materials in OLED devices. researchgate.net
Organic semiconductors: The π-conjugated system can be extended through polymerization or functionalization to create materials for organic field-effect transistors (OFETs).
Dyes and pigments: The chromophoric nature of the scaffold can be tuned by introducing various substituents to develop novel colorants.
In the field of chemical sensing , the pyrrolopyridine core can act as a fluorophore whose emission is sensitive to its environment. Future work could focus on designing derivatives that act as selective and sensitive fluorescent "turn-on" or "turn-off" sensors for:
Metal ions: Specific chelation sites can be introduced to the scaffold to enable the detection of environmentally or biologically important metal ions like Fe³⁺/Fe²⁺. researchgate.netacs.org
Anions: Hydrogen-bonding motifs can be incorporated to facilitate the recognition of anions.
Biomolecules: The scaffold can be functionalized with recognition elements for specific proteins or nucleic acids.
Synergistic Integration of Synthetic and Computational Techniques
The most rapid and impactful advances in the study of this compound will likely come from a close integration of synthetic chemistry and computational modeling. This synergistic approach allows for a continuous feedback loop where:
Computational models predict promising candidate molecules with desired properties. acs.orgmdpi.com
Synthetic chemists then synthesize these target compounds.
Experimental testing validates (or invalidates) the computational predictions.
The experimental results are used to refine and improve the computational models for the next round of design.
This integrated workflow can significantly accelerate the discovery process, whether the goal is a new drug candidate or a novel material. For example, in drug discovery, computational methods can help in identifying potential off-target effects or metabolic liabilities early in the design phase. acs.org In material science, this synergy can guide the fine-tuning of photophysical properties for specific applications.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile platform for innovation in both medicine and materials.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine, and how is purity optimized?
Methodological Answer: The synthesis typically involves alkylation of the parent heterocycle. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine is treated with methyl iodide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. After quenching with water, the product is extracted with ethyl acetate, washed, dried, and crystallized. Purity (>95%) is ensured via silica gel chromatography or recrystallization . Variations in reaction duration (e.g., 1–6 hours) and temperature (0°C to reflux) influence yield (75% reported for methyl derivatives) .
Q. How is the structure of this compound confirmed experimentally?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:
- ¹H NMR : Methyl group resonance at δ 3.8–4.0 ppm (singlet, 3H), aromatic protons at δ 8.3–8.6 ppm (doublets for pyridine/pyrrole positions) .
- ¹³C NMR : Methyl carbon at δ 35–40 ppm, brominated aromatic carbons at δ 110–120 ppm . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., M.W. 211.03 g/mol) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in kinase inhibition?
Methodological Answer: SAR studies require systematic substitution at the 3- and 5-positions. For example:
- Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 to enhance electrophilicity .
- Replace bromine with aryl/heteroaryl groups via Suzuki-Miyaura coupling to assess binding affinity .
- Biological assays (e.g., enzyme-linked immunosorbent assays (ELISA) for kinase inhibition) are paired with computational docking to map interactions with ATP-binding pockets .
Q. What strategies address contradictory data in regioselectivity during electrophilic substitution reactions?
Methodological Answer: Regioselectivity conflicts (e.g., bromination at position 5 vs. 7) arise due to solvent polarity and directing groups. To resolve:
- Use directing group analysis : Methyl at position 1 directs electrophiles to position 5 via steric and electronic effects .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., bromination at position 5), while prolonged heating may shift selectivity .
- Validate with X-ray crystallography (e.g., planar azaindole core confirmed in single-crystal studies) .
Q. How can researchers troubleshoot low yields in cross-coupling reactions involving this compound?
Methodological Answer: Low yields in reactions like Sonogashira or Suzuki couplings often stem from:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 2–5 mol% in toluene/ethanol mixtures (3:1 v/v) under argon .
- Purification challenges : Use reverse-phase HPLC for polar byproducts or employ scavengers (e.g., thiol-functionalized silica) .
- Substrate activation : Pre-activate boronic acids with potassium carbonate (2M) to enhance reactivity .
Q. What methodologies are recommended for evaluating the compound’s potential in organic electronics?
Methodological Answer:
- Electrochemical analysis : Cyclic voltammetry (CV) to measure HOMO/LUMO levels (e.g., nitrogen lone pairs enhance electron transport) .
- Thin-film characterization : Atomic force microscopy (AFM) for morphology and UV-vis spectroscopy for bandgap estimation .
- Device integration : Test in organic field-effect transistors (OFETs) with gold electrodes, comparing hole/electron mobility .
Data Analysis and Interpretation
Q. How should researchers analyze discrepancies in biological activity between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal assays) to identify metabolic degradation .
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies to enhance bioavailability .
- Target engagement assays : Quantify target protein binding in tissues via radiolabeling (e.g., ³H-thymidine incorporation) .
Q. What statistical approaches are critical for validating SAR trends in high-throughput screening?
Methodological Answer:
- Multivariate analysis : Principal component analysis (PCA) to cluster active/inactive compounds based on substituent descriptors (e.g., logP, polar surface area) .
- Dose-response modeling : Fit IC₅₀ curves using nonlinear regression (e.g., GraphPad Prism) to compare potency across derivatives .
- False-positive mitigation : Include counter-screens (e.g., fluorescence interference assays) and triplicate measurements .
Advanced Functionalization Strategies
Q. How can researchers functionalize the pyrrolo-pyridine core for fluorescent probes?
Methodological Answer:
- Alkyne incorporation : Click chemistry (CuAAC) with azide-tagged fluorophores (e.g., BODIPY) at position 3 .
- Amino derivatization : Introduce primary amines via Buchwald-Hartwig coupling for pH-sensitive probes .
- Solvatochromic studies : Measure emission shifts in solvents of varying polarity to assess probe sensitivity .
Q. What are the challenges in synthesizing isotopically labeled analogs for metabolic studies?
Methodological Answer:
- ¹³C/²H labeling : Use labeled methyl iodide (¹³CH₃I) during alkylation, followed by purification via preparative TLC to remove unlabeled byproducts .
- Stability testing : Monitor isotopic integrity via LC-MS under physiological conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
